trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane carboxylic acid derivative featuring a 3-chlorophenyl ketone substituent at the trans-2 position of the cyclohexane ring. Its IUPAC name reflects the trans stereochemistry of the cyclohexane backbone, which influences its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDOUWMBJSNIEY-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152244 | |
| Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-89-2 | |
| Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735274-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibit potential anticancer properties. The compound's structure allows it to interact with specific biological targets, which may lead to the development of new anticancer agents. For instance, studies have shown that derivatives of cyclohexane carboxylic acids can inhibit tumor growth in various cancer models .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation, such as arthritis and colitis. The mechanism involves modulation of immune responses, potentially through the inhibition of pro-inflammatory cytokines .
Organic Synthesis Applications
1. Synthesis of Amides
this compound can be utilized in the synthesis of amides through direct amidation reactions. This process is facilitated by various reagents, providing a straightforward method for creating complex molecules from simpler carboxylic acids and amines .
2. Ligand Development
The compound serves as a precursor for developing ligands that target specific receptors in biological systems. Its structural features allow for modifications that enhance binding affinity and specificity towards receptors involved in metabolic disorders .
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on substituent position , ring size , stereochemistry , and functional group variations . Below is a detailed analysis:
Chlorophenyl Substituent Position
- trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 312585-66-3): This analog differs only in the position of the chlorine atom on the phenyl ring (4-chloro vs. 3-chloro).
- Such differences likely confer distinct physicochemical properties (e.g., logP, hydrogen-bonding capacity) .
Ring Size and Skeletal Modifications
- trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-63-1):
Substituting the cyclohexane ring with a cyclopentane ring reduces the molecule’s overall size and increases ring strain. This modification may impact conformational flexibility and thermal stability. The molecular weight decreases slightly to 266.72 g/mol compared to the cyclohexane analog . - The absence of a cyclohexane ring and the addition of polar groups suggest higher hydrophilicity compared to the target compound .
Stereochemical Variations
- Notably, this compound is reported as a racemic mixture, complicating enantiomer-specific applications .
- cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-58-8):
The cis-4 isomer positions the substituents closer to the carboxylic acid group, which may influence intramolecular hydrogen bonding or acidity compared to the trans-2 analog .
Functional Group Replacements
- trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-80-8):
Replacing the 3-chlorophenyl ketone with a 2,3-dimethylbenzoyl group eliminates halogen-mediated electronic effects (e.g., dipole interactions) and introduces steric bulk, likely reducing reactivity in electrophilic environments .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Potential Implications |
|---|---|---|---|---|
| trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Not specified | ~280.72 (estimated) | 3-chloro, trans-cyclohexane, carboxylic acid | Moderate steric hindrance, chiral stability |
| trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 312585-66-3 | ~280.72 | 4-chloro, trans-cyclohexane, carboxylic acid | Enhanced solubility, reduced steric effects |
| trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | 733740-63-1 | 266.72 | Cyclopentane ring, 3-chloro | Increased ring strain, lower thermal stability |
| cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | RIE156318918 | ~280.72 | cis-3 configuration, racemic mixture | Altered hydrogen bonding, synthesis challenges |
| trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 733742-80-8 | ~274.34 | 2,3-dimethylbenzoyl, trans-cyclohexane | Reduced dipole interactions, steric bulk |
Research Implications and Limitations
The structural variations highlighted above underscore the importance of substituent positioning and stereochemistry in modulating physicochemical properties. For instance:
- The 3-chlorophenyl group in the target compound may favor π-π stacking in crystal structures compared to 4-chloro analogs .
- Cyclopentane analogs (e.g., CAS 733740-63-1) could serve as simplified models for studying ring size effects on bioavailability .
- The lack of chirally pure samples (e.g., CAS RIE156318918) complicates pharmacological profiling, necessitating advanced resolution techniques .
However, the provided evidence lacks direct biological or crystallographic data for the target compound, limiting mechanistic insights. Future studies should prioritize experimental validation of these structural hypotheses.
Biological Activity
Trans-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-89-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H17ClO3
- Molar Mass : 280.75 g/mol
- Density : 1.233 g/cm³ (predicted)
- Boiling Point : 457.8 °C (predicted)
- pKa : 4.99 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, notably its role as an inhibitor of specific cellular pathways and its potential anticancer effects.
Anticancer Activity
Several studies have investigated the compound's effectiveness against cancer cell lines. In particular, it has been noted for its inhibitory effects on tumor growth in preclinical models:
- MDM2 Inhibition : The compound has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. In a study involving SJSA-1 xenograft models, daily administration at a dose of 100 mg/kg resulted in moderate tumor growth inhibition, indicating its potential as an anticancer agent .
- Cell Proliferation Inhibition : The antiproliferative activity was assessed using various cancer cell lines, with IC50 values indicating significant effectiveness. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.15 to 0.24 μM in inhibiting cell growth .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- MDM2/p53 Pathway Modulation : The compound appears to enhance the expression of p53 and related proteins such as p21 in tumor tissues, suggesting that it activates the p53 pathway, which is crucial for regulating cell cycle and apoptosis .
- Cell Membrane Interaction : Similar compounds have shown properties that increase cell membrane permeability, potentially leading to enhanced cytotoxicity against cancer cells .
Comparative Data Table
| Compound | Activity | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | ~0.22 - 0.24 | MDM2 inhibition |
| Compound A | Antiproliferative | 0.15 | MDM2/p53 pathway activation |
| Compound B | Antiproliferative | 0.20 | Apoptosis induction |
Case Studies
In vivo studies have provided insights into the pharmacodynamics of this compound:
- SJSA-1 Xenograft Model : A study reported that oral administration led to significant upregulation of p53 and associated proteins within hours post-administration, indicating rapid bioactivity post-treatment .
- Tolerability and Efficacy : The compound was well-tolerated at various doses in animal models, with no severe adverse effects noted during the treatment period .
Q & A
Q. What are the recommended synthetic routes for trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
A viable method involves Claisen-Schmidt condensation between a cyclohexane-1-carboxylic acid derivative (e.g., ethyl cyclohexane-1-carboxylate) and 2-(3-chlorophenyl)-2-oxoacetaldehyde (a key intermediate described in ). Reaction conditions typically include:
- Base catalysis : Sodium hydroxide or potassium hydroxide in ethanol/water mixtures.
- Temperature control : 0–5°C to minimize side reactions like over-oxidation.
- Work-up : Acidification to precipitate the product, followed by recrystallization from ethanol/water .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR to confirm stereochemistry (e.g., trans configuration) and substituent positions. The cyclohexane ring’s chair conformation and equatorial/axial orientation of substituents can be inferred from coupling constants and splitting patterns.
- IR spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (ketone C=O) validate functional groups.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, particularly for the chlorophenyl moiety .
Advanced Research Questions
Q. How do reaction conditions affect the selectivity of nucleophilic substitution at the 3-chlorophenyl group?
The chlorine atom’s substitution reactivity depends on:
- Catalyst choice : Pd-based catalysts enable cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids), while Cu catalysts promote Ullmann-type couplings.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines or thiols.
- Steric hindrance : Bulky substituents on the cyclohexane ring may slow substitution kinetics. Systematic optimization (e.g., Design of Experiments) is recommended to resolve yield discrepancies .
Q. How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., antimicrobial IC) may arise from:
- Conformational polymorphism : Different crystal forms (e.g., enantiotropic vs. monotropic) exhibit varying solubility and bioavailability.
- Assay conditions : Variations in pH, serum proteins, or cell lines (e.g., HEK293 vs. HeLa) alter observed activity.
- Metabolite interference : Oxidation/reduction byproducts (e.g., 2-(3-chlorophenyl)-2-hydroxyacetaldehyde) may confound results. Validate findings using orthogonal assays (e.g., SPR binding vs. cellular viability) .
Methodological Tables
Table 1. Key Reaction Pathways for Functional Group Modification
Table 2. Computational Parameters for Conformational Analysis
| Parameter | Value | Software/Tool |
|---|---|---|
| Basis set | 6-31G(d,p) | Gaussian 16 |
| Solvent model | PCM (water) | |
| Energy convergence | 1 × 10 Hartree | |
| Torsional scan step | 10° increments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
